(1,1-Dioxothiolan-3-yl)thiourea

Description

BenchChem offers high-quality (1,1-Dioxothiolan-3-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxothiolan-3-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

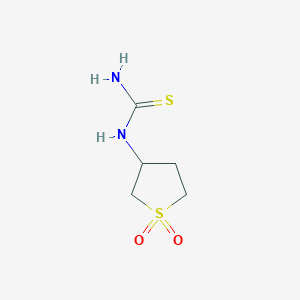

Structure

3D Structure

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S2/c6-5(10)7-4-1-2-11(8,9)3-4/h4H,1-3H2,(H3,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQAFLPPDHWQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

305855-95-2 | |

| Record name | (1,1-dioxo-1lambda6-thiolan-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1,1-Dioxothiolan-3-yl)thiourea: Properties, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data for the specific compound (1,1-Dioxothiolan-3-yl)thiourea is not extensively available in public literature. This guide provides a comprehensive overview based on the known chemistry of thiourea derivatives and related sulfolane compounds, supplemented by available supplier data. The experimental protocols and pathways described are based on established methodologies for this class of compounds.

Introduction

(1,1-Dioxothiolan-3-yl)thiourea is a heterocyclic compound featuring a sulfolane (1,1-dioxothiolan) ring and a thiourea functional group. The sulfolane moiety is a stable, polar, and often biologically compatible scaffold, while the thiourea group is a versatile functional handle known for its coordination chemistry and diverse biological activities.[1][2] Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, antiviral, and anticancer activities.[3][4][5] This guide aims to consolidate the theoretical and extrapolated physical, chemical, and biological properties of (1,1-Dioxothiolan-3-yl)thiourea to serve as a foundational resource for research and development.

Physicochemical Properties

Specific experimental data for (1,1-Dioxothiolan-3-yl)thiourea is limited. The following tables summarize key identifiers found from chemical suppliers and the general properties of the parent compound, thiourea, for reference.

Compound Identification

| Identifier | Value | Reference |

| Chemical Name | (1,1-Dioxothiolan-3-yl)thiourea | N/A |

| CAS Number | 305855-95-2 | [6] |

| Molecular Formula | C₅H₁₀N₂O₂S₂ | [6] |

| Molecular Weight | 194.3 g/mol | [6] |

General Properties of Thiourea (Parent Compound)

| Property | Value | Reference |

| Appearance | White crystalline solid | [2][7] |

| Melting Point | 170-176 °C | [2] |

| Water Solubility | 137 g/L at 20 °C | [2][8] |

| Stability | Stable under standard conditions. Incompatible with strong acids, bases, and oxidizing agents. | [2] |

| Tautomerism | Exists in thione and thiol tautomeric forms, with the thione form predominating in aqueous solution. | [5][7] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for (1,1-Dioxothiolan-3-yl)thiourea was not identified. However, a plausible synthetic route can be proposed based on standard methods for thiourea synthesis. The most common method involves the reaction of an amine with an isothiocyanate or a source of thiocarbonyl.

Proposed Synthesis Pathway

The logical precursor for the synthesis is 3-amino-1,1-dioxothiolane (also known as 3-aminosulfolane). The hydrochloride salt of this amine is commercially available (CAS No. 51642-03-6)[9]. The synthesis could proceed via two primary routes:

-

Reaction with an Isothiocyanate Salt: Reaction of 3-aminosulfolane with a salt like potassium thiocyanate under acidic conditions to generate the corresponding isothiocyanate in situ, which then reacts with another molecule of the amine or ammonia.

-

Reaction with Carbon Disulfide: A more direct and common approach involves reacting the amine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an amine source or subsequent derivatization.[10]

A general experimental workflow for the synthesis and characterization of a novel thiourea derivative is depicted below.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for the synthesis of N-substituted thioureas from an amine and isothiocyanate.

-

Preparation of Amine: If starting with the hydrochloride salt of 3-aminosulfolane, neutralize it with a suitable base (e.g., NaOH, triethylamine) in an appropriate solvent (e.g., dichloromethane (DCM) or water) and extract the free amine. Dry the organic layer and remove the solvent under reduced pressure.

-

Reaction: Dissolve the free 3-aminosulfolane (1 equivalent) in a dry solvent such as DCM or tetrahydrofuran (THF). To this solution, add the isothiocyanate reagent (1 equivalent) dropwise at room temperature.[11]

-

Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.[11]

-

Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure thiourea derivative.

-

Characterization: The structure of the final compound is confirmed using standard analytical techniques:

Chemical Reactivity and Potential Applications

Thioureas are versatile intermediates in organic synthesis and have found numerous applications.

-

Precursors to Heterocycles: The thiourea moiety is a common building block for the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazines, which are of interest in medicinal chemistry.[2]

-

Ligands in Coordination Chemistry: The sulfur atom in thiourea is a soft donor and readily coordinates with various metal ions. Metal complexes of thiourea derivatives are being investigated for catalytic and medicinal applications, including as anticancer agents.[5][11]

-

Biological Activity: Thiourea derivatives are known to possess a broad spectrum of biological activities.[5] The specific activity is highly dependent on the substituents. Potential activities for a novel derivative like (1,1-Dioxothiolan-3-yl)thiourea could include:

-

Anticancer: Many thiourea derivatives exhibit cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of specific kinases or inducing apoptosis.[4]

-

Antimicrobial: The thiourea scaffold is present in numerous compounds with proven antibacterial and antifungal properties.[5][12]

-

Enzyme Inhibition: Certain thioureas are known to inhibit enzymes like urease or desaturases. For example, the drug isoxyl inhibits the Δ9-desaturase in Mycobacterium tuberculosis.[14]

-

The logical relationship between the core structure and its potential applications is outlined in the diagram below.

Potential Signaling Pathways and Mechanism of Action

While no specific mechanism of action has been elucidated for (1,1-Dioxothiolan-3-yl)thiourea, the mechanisms of other cytotoxic thiourea derivatives can provide a basis for future investigation. These compounds have been shown to interact with various biological targets.

-

Kinase Inhibition: Phenylthiourea derivatives have been reported to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial in cancer cell proliferation and angiogenesis.[4]

-

Induction of Apoptosis: Many anticancer agents, including thiourea derivatives, exert their effect by inducing programmed cell death (apoptosis). Studies have shown that some thioureas can trigger late-stage apoptosis in colon cancer cell lines.[4]

-

Inhibition of IL-6: Some derivatives have been found to act as inhibitors of Interleukin-6 (IL-6), a cytokine involved in inflammation and tumorigenesis.[4]

A generalized signaling pathway that could be investigated for a novel thiourea-based anticancer agent is shown below.

Conclusion

(1,1-Dioxothiolan-3-yl)thiourea represents an intriguing but underexplored molecule. By combining the stable sulfolane scaffold with the versatile thiourea functional group, it holds potential for applications in medicinal chemistry and materials science. While specific experimental data is scarce, this guide provides a robust theoretical framework based on the well-established chemistry of its constituent parts. The proposed synthesis routes, characterization workflows, and potential mechanisms of action are intended to serve as a starting point for researchers aiming to synthesize and evaluate this and other related compounds. Further empirical investigation is necessary to fully elucidate its properties and unlock its potential.

References

- 1. Buy (1,1-Dioxo-1lambda6-thiolan-3-yl)urea (EVT-2988311) | 17153-60-5 [evitachem.com]

- 2. THIOUREA - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. TIHOUREA - Ataman Kimya [atamanchemicals.com]

- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. henankerui.lookchem.com [henankerui.lookchem.com]

- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (1,1-Dioxothiolan-3-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

(1,1-Dioxothiolan-3-yl)thiourea consists of a five-membered thiolane ring where the sulfur atom is oxidized to a sulfone, and a thiourea group is attached at the 3-position.

Key Structural Features:

-

Sulfolane Ring: A saturated five-membered ring containing a sulfonyl group (SO₂). This group is polar and capable of acting as a hydrogen bond acceptor. The ring is expected to adopt an envelope or twist conformation.

-

Thiourea Group: Characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This group is known for its ability to form strong hydrogen bonds and coordinate with metal ions.[5]

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀N₂O₂S₂ |

| Molecular Weight | 194.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Proposed Synthesis

A plausible synthetic route to (1,1-Dioxothiolan-3-yl)thiourea involves the reaction of 3-amino-1,1-dioxothiolan with an isothiocyanate precursor. A common method for the in-situ generation of the thiourea moiety is through the use of a salt of thiocyanic acid followed by reaction with the amine.

Experimental Protocol: Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

-

Preparation of 3-amino-1,1-dioxothiolan hydrochloride: This precursor can be synthesized from commercially available starting materials following established literature procedures.

-

Reaction with Ammonium Thiocyanate: 3-amino-1,1-dioxothiolan hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as acetonitrile or ethanol.

-

Ammonium thiocyanate (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

Work-up and Purification: The crude product is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed experimental workflow for the synthesis of (1,1-Dioxothiolan-3-yl)thiourea.

Spectroscopic and Crystallographic Analysis

While experimental data for the title compound is unavailable, the following tables summarize the expected spectroscopic and crystallographic characteristics based on data from analogous sulfolane and thiourea derivatives found in the literature.[5][6][7][8]

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Thiourea NH₂ | ~7.5 - 8.5 (broad singlet) | - |

| Thiourea NH | ~9.0 - 10.0 (broad singlet) | - |

| Sulfolane CH (C3) | ~4.0 - 4.5 (multiplet) | ~50 - 55 |

| Sulfolane CH₂ (C2, C5) | ~3.0 - 3.5 (multiplet) | ~50 - 60 |

| Sulfolane CH₂ (C4) | ~2.0 - 2.5 (multiplet) | ~25 - 30 |

| Thiourea C=S | - | ~180 - 185 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted Infrared (IR) Spectroscopic Data

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Thiourea) | 3400 - 3100 | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=S Stretch (Thiourea) | 1400 - 1200 | Medium-Strong |

| SO₂ Stretch (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-N Stretch (Thiourea) | 1500 - 1450 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - NH₃]⁺ |

| 135 | [M - NH₂CSNH₂]⁺ |

| 118 | [C₄H₆O₂S]⁺ (Sulfolene radical cation) |

| 76 | [CH₄N₂S]⁺ (Thiourea radical cation) |

Predicted Crystallographic Data

Based on crystal structures of similar thiourea derivatives, the following bond lengths and angles for the thiourea moiety are expected.[9]

Table 4: Estimated Bond Lengths and Angles

| Bond/Angle | Estimated Value |

| C=S Bond Length | ~1.68 - 1.72 Å |

| C-N Bond Length | ~1.33 - 1.38 Å |

| N-C-N Angle | ~115 - 120° |

| N-C-S Angle | ~120 - 125° |

Potential Biological Significance and Signaling Pathways

Thiourea and sulfolane derivatives are known to exhibit a wide range of biological activities.[3][4][10] The combination of these two pharmacophores in (1,1-Dioxothiolan-3-yl)thiourea suggests potential for drug development.

-

Antimicrobial Activity: Many thiourea derivatives have demonstrated antibacterial and antifungal properties.[1][4] The mechanism often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

-

Anticancer Activity: Certain thiourea derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell proliferation.[3]

-

Enzyme Inhibition: The thiourea moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes.

Given the structural motifs, (1,1-Dioxothiolan-3-yl)thiourea could potentially interact with various signaling pathways implicated in disease. For instance, its ability to chelate metal ions might suggest an inhibitory role in pathways involving zinc-finger proteins or metalloproteinases.

Caption: Hypothetical signaling pathways and biological activities of the title compound.

Conclusion

(1,1-Dioxothiolan-3-yl)thiourea represents an interesting scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its molecular structure, potential synthesis, and predicted characteristics. Experimental validation of the proposed data is a necessary next step to fully elucidate the properties and potential applications of this compound. The convergence of the sulfolane and thiourea pharmacophores makes it a promising candidate for the development of novel therapeutic agents.

References

- 1. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijacskros.com [ijacskros.com]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: (1,1-Dioxothiolan-3-yl)thiourea

Disclaimer: The compound (1,1-Dioxothiolan-3-yl)thiourea is a novel chemical entity for which specific experimental data is not publicly available. This guide is a projection based on established principles of organic synthesis and the known biological activities of structurally related thiourea derivatives, intended to provide a foundational resource for researchers and drug development professionals.

Compound Identification

Systematic Name: (1,1-Dioxothiolan-3-yl)thiourea

Structure:

CAS Number: Not yet assigned. As a novel compound, (1,1-Dioxothiolan-3-yl)thiourea has not been registered with the Chemical Abstracts Service. Researchers synthesizing this compound for the first time would need to submit it for registration to obtain a CAS number.

Proposed Synthesis

The synthesis of (1,1-Dioxothiolan-3-yl)thiourea can be hypothetically achieved through the reaction of 1,1-dioxothiolan-3-amine with a suitable thiocarbonyl transfer reagent. A common and effective method for the synthesis of N-substituted thioureas is the reaction of a primary amine with an isothiocyanate.[1][2]

Experimental Protocol: Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

This protocol outlines a two-step, one-pot synthesis from the commercially available precursor, 1,1-dioxothiolan-3-amine hydrochloride.

Materials:

-

1,1-dioxothiolan-3-amine hydrochloride (CAS: 51642-03-6)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Ethyl chloroformate or a similar activating agent for the dithiocarbamate intermediate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Ammonia solution (for the final step)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

-

Step 1: Formation of the Dithiocarbamate Salt.

-

To a solution of 1,1-dioxothiolan-3-amine hydrochloride (1 equivalent) in anhydrous THF, add triethylamine (2.2 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting amine. The formation of the triethylammonium dithiocarbamate salt is expected.

-

-

Step 2: In Situ Formation of Isothiocyanate and Reaction with Ammonia.

-

To the stirred suspension of the dithiocarbamate salt, add ethyl chloroformate (1.1 equivalents) dropwise at 0 °C. This will activate the dithiocarbamate for conversion to the isothiocyanate.

-

After stirring for 1 hour at room temperature, a solution of ammonia in methanol or aqueous ammonia (excess) is added to the reaction mixture.

-

The reaction is then stirred at room temperature overnight.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (1,1-Dioxothiolan-3-yl)thiourea.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for (1,1-Dioxothiolan-3-yl)thiourea.

Biological Activity and Quantitative Data of Analogous Compounds

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The biological activity is highly dependent on the nature of the substituents on the thiourea core. Given the novelty of (1,1-Dioxothiolan-3-yl)thiourea, the following table summarizes quantitative data for structurally related thiourea derivatives to provide a reference for potential applications.

| Compound Class | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| N-acyl thiourea derivatives | E. coli (anti-biofilm) | MBIC = 625 µg/mL | [5][6] |

| Phosphonate thiourea derivatives | Human breast cancer cell line | IC₅₀ = 3-14 µM | [7] |

| 1,3,4-Thiadiazole sulfonyl thioureas | DNA gyrase | IC₅₀ = 1.22 ± 0.13 μM | [8] |

| Fluoro-thiourea derivatives | MOLT-3 (human leukemia cell line) | IC₅₀ = 1.20 μM | [9] |

| (Thio)urea derivatives | E. coli β-glucuronidase | IC₅₀ = 2.68 µM | [10] |

| N,N-disubstituted thioureas | Urease | Moderate to good inhibitory effects | [11] |

| Cyclohexyl thiourea derivatives | Acetylcholinesterase (AChE) | IC₅₀ = 50 µg/mL | [4] |

| Cyclohexyl thiourea derivatives | Butyrylcholinesterase (BChE) | IC₅₀ = 60 µg/mL | [4] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (1,1-Dioxothiolan-3-yl)thiourea in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Example with Acetylcholinesterase (AChE)

This protocol is based on the Ellman's method for measuring AChE activity.

Principle: The activity of AChE is measured by monitoring the increase in the yellow color produced from thiocholine when it reacts with the dithiobisnitrobenzoate ion (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Experimental Workflow Diagram

Caption: A typical experimental workflow for screening and identifying lead compounds.

Potential Signaling Pathway Modulation

Thiourea derivatives have been reported to interact with various signaling pathways, often through the inhibition of key enzymes like kinases.[3] For instance, certain thiourea-containing compounds act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the hypothetical inhibition of a generic receptor tyrosine kinase signaling pathway by a thiourea derivative.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by (1,1-Dioxothiolan-3-yl)thiourea.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of (1,1-Dioxothiolan-3-yl)thiourea Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a 1,1-dioxothiolan (sulfolane) moiety is of significant interest due to its presence in various biologically active molecules and its potential to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the discovery of (1,1-Dioxothiolan-3-yl)thiourea derivatives. It details a proposed synthetic pathway, experimental protocols, and explores potential biological targets and signaling pathways based on the known activities of related compounds. This document serves as a foundational resource for researchers and drug development professionals interested in exploring this novel class of compounds.

Introduction

The thiourea scaffold is a versatile pharmacophore that has been extensively utilized in medicinal chemistry to develop novel therapeutic agents. The ability of the thiourea functional group to form strong hydrogen bonds allows for effective interaction with various biological targets, including enzymes and receptors. Concurrently, the sulfolane ring, a five-membered heterocyclic sulfone, is a polar aprotic group that can enhance solubility and metabolic stability, and in some cases, contribute directly to biological activity. The combination of these two moieties in the form of (1,1-Dioxothiolan-3-yl)thiourea derivatives presents a promising avenue for the discovery of new drug candidates with unique pharmacological profiles.

This guide outlines a rational approach to the synthesis and biological evaluation of this novel class of compounds, providing detailed methodologies and predictive insights into their potential mechanisms of action.

Synthetic Pathway and Core Logic

The primary and most versatile method for the synthesis of unsymmetrical thioureas is the reaction of an amine with an isothiocyanate. Following this logic, the synthesis of (1,1-Dioxothiolan-3-yl)thiourea derivatives can be achieved by reacting 3-amino-1,1-dioxothiolan with a diverse range of isothiocyanates. The key starting material, 3-amino-1,1-dioxothiolan, is commercially available as its hydrochloride salt, making this synthetic route highly feasible.

The general synthetic scheme is as follows:

Biological activity of thiourea derivatives

An In-depth Technical Guide on the Biological Activity of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, a structurally simple organosulfur compound, and its derivatives represent a versatile class of molecules with significant and diverse biological activities. The unique chemical properties imparted by the thiocarbonyl group and the two amino groups allow for a wide range of structural modifications, leading to compounds with potent antibacterial, antifungal, antiviral, anticancer, antioxidant, and enzyme inhibitory properties.[1][2] The ability of the thiourea scaffold to form strong hydrogen bonds and coordinate with metal ions is central to its interaction with various biological targets, including enzymes and cellular receptors.[3][4] This technical guide provides a comprehensive overview of the biological activities of thiourea derivatives, focusing on quantitative data, detailed experimental methodologies for their evaluation, and the underlying mechanisms of action, including key signaling pathways.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives is often straightforward, making them an attractive scaffold for medicinal chemistry. A common and efficient method involves the condensation of amines with isothiocyanates or the reaction of amines with carbon disulfide.[5][6][7]

Experimental Protocol: Synthesis via Carbon Disulfide

A general protocol for synthesizing N,N'-disubstituted thioureas is as follows:

-

Intermediate Formation : An amine derivative is reacted with carbon disulfide in the presence of a base (e.g., ammonia solution) to form a dithiocarbamate intermediate.[1]

-

Reaction with Second Amine : The intermediate is then reacted with a second, different amine (for unsymmetrical derivatives) or another equivalent of the starting amine (for symmetrical derivatives).

-

Reaction Conditions : The reaction is typically carried out in a suitable solvent like dichloromethane or methanol and may require refluxing for several hours.[8]

-

Purification : The resulting precipitate is filtered, washed, and can be further purified by recrystallization to yield the pure thiourea derivative.

Anticancer Activity

Thiourea derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver.[1][9] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2), protein tyrosine kinases (PTKs), and DNA topoisomerase.[3][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected thiourea derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [1] |

| Bis-thiourea structure | Human Leukemia | As low as 1.50 | [1] |

| Aromatic derivatives (with indole) | Lung, Liver, Breast | < 20 (LC₅₀) | [1] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Cmpd 20) | MCF-7, SkBR3 (Breast) | 1.3, 0.7 | [3] |

| 4-Aminoquinoline derivative (Cmpd 28) | MDA-MB231, MDA-MB468, MCF7 (Breast) | 3.0, 4.6, 4.5 | [3] |

| Bis-thioureas (Cmpd 44) | HCT116, HepG2, MCF-7 | 1.2, 1.3, 2.7 | [3] |

| N¹,N³-disubstituted-thiosemicarbazone (Cmpd 7) | HCT116, HepG2, MCF7 | 1.11, 1.74, 7.0 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13]

-

Cell Seeding : Cancer cells (e.g., MCF-7) are cultured and seeded into 96-well plates at a specific density (e.g., 8x10³ cells/well) and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the thiourea derivative. The plates are then incubated for a defined period (e.g., 24-72 hours).[11][13]

-

MTT Addition : The treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for approximately 4 hours.[11][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization : A solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm.[12]

-

Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.[15]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Many thiourea derivatives exert their anticancer effects by acting as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, which are critical for tumor angiogenesis (the formation of new blood vessels).[3] By blocking the ATP-binding site of the kinase domain, these compounds prevent autophosphorylation and the activation of downstream signaling cascades, ultimately inhibiting cell proliferation and angiogenesis.

Antimicrobial Activity

Thiourea derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][16] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[17][18] The presence of specific functional groups, such as halogens, on the aromatic rings of the thiourea scaffold can significantly enhance this activity.[17]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of selected thiourea derivatives.

| Compound/Derivative Class | Microbial Strain(s) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | 29, 24, 30, 19 | [1] |

| Tris-thiourea derivatives | S. aureus, B. cereus, E. coli | >5000 - 1250 | - | [1] |

| Derivative TD4 | Methicillin-Resistant S. aureus (MRSA) | 2 - 16 | - | [18] |

| Acylthioureas | P. aeruginosa, S. aureus | - | Significant | [16] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19][20]

-

Media Preparation : A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri plates.[20]

-

Inoculation : The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard).[19]

-

Well Creation : A sterile cork borer (6-8 mm diameter) is used to punch wells into the agar.[19]

-

Sample Addition : A specific volume (e.g., 20-100 µL) of the thiourea derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[19]

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[21]

Antiviral Activity

Thiourea derivatives have been identified as potent inhibitors of various viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and picornaviruses.[22][23][24] For HIV, some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the reverse transcriptase enzyme and disrupting its function, which is essential for viral replication.[24]

Quantitative Data: In Vitro Antiviral Activity

The following table presents the antiviral efficacy of specific thiourea derivatives.

| Compound/Derivative Class | Target Virus | Activity Metric | Value (µM) | Reference |

| Phenyl-alkyl linker derivative (Cmpd 10) | Hepatitis C Virus (HCV) | EC₅₀ | 0.047 | [22] |

| 1,3-Benzothiazole derivative (Cmpd 5) | HIV-1 (Wild Type) | - | "Interesting activity" | [24] |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | CC₅₀ | >320 | [25] |

Experimental Protocol: Cell-Based Antiviral Assay (General)

-

Cell Culture : Host cells susceptible to the virus of interest are cultured in microtiter plates.

-

Treatment and Infection : Cells are pre-treated with various concentrations of the thiourea compound for a short period, followed by infection with a known titer of the virus.

-

Incubation : The plates are incubated for a period sufficient for viral replication to occur (e.g., 2-5 days).

-

Quantification of Viral Activity : The extent of viral replication is measured. This can be done by:

-

CPE Assay : Visual or microscopic assessment of the virus-induced cytopathic effect (CPE).

-

Reporter Gene Assay : Using a recombinant virus that expresses a reporter gene (e.g., luciferase), where the signal is proportional to replication.

-

Enzyme Immunoassay : Detecting viral proteins (e.g., p24 for HIV).[24]

-

-

Cytotoxicity Assessment : A parallel MTT assay is run on uninfected cells treated with the compound to determine its cytotoxicity and calculate the selectivity index (SI = CC₅₀/EC₅₀).[22]

Enzyme Inhibition

The thiourea scaffold is a potent inhibitor of various enzymes implicated in a range of diseases. This includes cholinesterases (AChE and BChE) for Alzheimer's disease, α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) for diabetes, and urease, which is relevant in infections by Helicobacter pylori.[1][4][26][27]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Thiazole-thiourea hybrids | Acetylcholinesterase (AChE) | 0.3 - 15 | [1] |

| Thiazole-thiourea hybrids | Butyrylcholinesterase (BChE) | 0.4 - 22 | [1] |

| Melanin B16 inhibitor | Mushroom Tyrosinase | 3.4 | [4] |

| Compound AH | α-Glucosidase | 47.9 | [26] |

| Compound AH | Protein Tyrosine Phosphatase 1B (PTP1B) | 79.74 | [26] |

Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

-

Reagent Preparation : Prepare buffer solution, the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Reaction Mixture : In a 96-well plate, add the buffer, the thiourea inhibitor at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).

-

Initiate Reaction : Add the substrate and DTNB to start the reaction. The enzyme hydrolyzes the substrate, producing thiocholine.

-

Detection : Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.

-

Analysis : The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

Conclusion and Future Prospects

Thiourea and its derivatives continue to be a focal point in medicinal chemistry and drug discovery.[1][3] Their synthetic accessibility, structural versatility, and broad spectrum of biological activities make them highly valuable scaffolds. The data clearly demonstrate their potential as anticancer, antimicrobial, and antiviral agents, as well as potent enzyme inhibitors. Future research will likely focus on optimizing their pharmacokinetic profiles, enhancing target selectivity to reduce side effects, and exploring their potential in overcoming drug resistance, a significant challenge in both cancer and infectious disease therapy.[3][9] The continued investigation into their mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

- 17. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistnotes.com [chemistnotes.com]

- 21. Agar diffusion method: Significance and symbolism [wisdomlib.org]

- 22. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

(1,1-Dioxothiolan-3-yl)thiourea: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of (1,1-Dioxothiolan-3-yl)thiourea, a novel compound of interest in medicinal chemistry. Lacking direct experimental data in the public domain, this document constructs a comprehensive profile based on the well-established chemical and pharmacological properties of its constituent moieties: the sulfolane (1,1-dioxothiolan) ring and the thiourea functional group. This guide covers a proposed synthetic route, predicted biological activities with a focus on oncology, detailed hypothetical experimental protocols, and visualizations of the proposed synthesis and a potential signaling pathway it may modulate. The objective is to furnish researchers with a foundational resource to initiate and guide further investigation into this promising scaffold.

Introduction

Thiourea derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The thiourea moiety, characterized by the -NH-C(=S)-NH- linkage, is a versatile pharmacophore capable of forming multiple hydrogen bonds with biological targets.[5] Concurrently, the sulfolane (1,1-dioxothiolan) ring, a cyclic sulfone, is recognized for its metabolic stability and ability to serve as a bioisosteric replacement for aromatic rings, potentially improving physicochemical properties of drug candidates.[6][7][8][9][10]

The combination of these two pharmacophores in (1,1-Dioxothiolan-3-yl)thiourea presents a unique scaffold with the potential for novel therapeutic applications. The sulfolane group may enhance bioavailability and metabolic stability, while the thiourea functional group can engage with various biological targets. This guide explores the untapped potential of this molecule.

Proposed Synthesis

The synthesis of (1,1-Dioxothiolan-3-yl)thiourea is proposed to proceed via a two-step sequence, starting from commercially available materials. The key intermediate is 3-aminosulfolane (3-amino-1,1-dioxothiolan).

Synthesis of the Precursor: 3-Aminosulfolane

While 3-aminosulfolane can be sourced commercially, a common synthetic route involves the reduction of 3-nitrosulfolene, followed by hydrogenation. A more direct, albeit hypothetical, approach for laboratory scale could involve the amination of a suitable sulfolane precursor.

Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

The final step involves the reaction of 3-aminosulfolane with a thiocyanate salt in the presence of an acid, or with an isothiocyanate. A common and effective method for synthesizing thioureas from primary amines is the reaction with an isothiocyanate.[1][11][12]

A plausible and straightforward approach involves the reaction of 3-aminosulfolane with an acyl isothiocyanate, followed by hydrolysis of the acyl group. However, a more direct route would be the reaction with ammonium thiocyanate under acidic conditions to yield the target thiourea.

Caption: Proposed synthetic pathway for (1,1-Dioxothiolan-3-yl)thiourea.

Predicted Biological Activity and Mechanism of Action

Based on the known activities of thiourea and sulfolane derivatives, (1,1-Dioxothiolan-3-yl)thiourea is predicted to exhibit significant biological activity, particularly in the realm of oncology.

Predicted Anticancer Activity

Numerous thiourea derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[5][13][14][15][16][17] The sulfone moiety, present in the sulfolane ring, is also a key feature in several anticancer agents.[2][18] The combination of these two pharmacophores suggests that (1,1-Dioxothiolan-3-yl)thiourea could act as a potent cytotoxic agent against various cancer cell lines.

Table 1: Predicted Anticancer Activity Profile

| Cancer Type | Predicted Activity | Potential Molecular Targets |

| Lung Cancer | Moderate to High | EGFR, VEGFR-2 |

| Breast Cancer | Moderate | HER2, Tubulin |

| Colon Cancer | Moderate to High | Apoptosis induction pathways |

| Leukemia | Moderate | Kinases involved in cell proliferation |

Predicted Mechanism of Action

A plausible mechanism of action for (1,1-Dioxothiolan-3-yl)thiourea as an anticancer agent could involve the induction of apoptosis. Thiourea derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.[13] The sulfolane ring may contribute to the molecule's ability to penetrate cell membranes and interact with intracellular targets.

Caption: Predicted mechanism of apoptosis induction.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of (1,1-Dioxothiolan-3-yl)thiourea.

Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

Materials:

-

3-Aminosulfolane (1.0 eq)

-

Ammonium thiocyanate (1.2 eq)

-

Hydrochloric acid (concentrated, catalytic amount)

-

Ethanol (solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve 3-aminosulfolane in ethanol in a round-bottom flask.

-

Add ammonium thiocyanate to the solution and stir until dissolved.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield (1,1-Dioxothiolan-3-yl)thiourea as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of (1,1-Dioxothiolan-3-yl)thiourea on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

(1,1-Dioxothiolan-3-yl)thiourea (dissolved in DMSO)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of (1,1-Dioxothiolan-3-yl)thiourea in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT assay experimental workflow.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table presents hypothetical IC₅₀ values to illustrate the potential potency of (1,1-Dioxothiolan-3-yl)thiourea against various cancer cell lines. These values are projected based on the activities of structurally related thiourea and sulfone-containing compounds.[13][19][20][21]

Table 2: Hypothetical IC₅₀ Values for (1,1-Dioxothiolan-3-yl)thiourea

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| HCT116 | Colorectal Carcinoma | 6.8 |

| K562 | Chronic Myelogenous Leukemia | 15.1 |

| HeLa | Cervical Cancer | 9.2 |

Conclusion

(1,1-Dioxothiolan-3-yl)thiourea represents a promising, yet unexplored, scaffold in medicinal chemistry. By combining the established pharmacophoric features of the thiourea moiety and the favorable physicochemical properties of the sulfolane ring, this compound warrants investigation as a potential therapeutic agent, particularly in oncology. This technical guide provides a foundational framework for its synthesis, biological evaluation, and mechanistic studies. The proposed protocols and predicted activities are intended to stimulate further research and unlock the therapeutic potential of this novel chemical entity. Future work should focus on the synthesis and in vitro screening of (1,1-Dioxothiolan-3-yl)thiourea and its derivatives to validate these hypotheses and to establish a structure-activity relationship for this new class of compounds.

References

- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 2. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. drughunter.com [drughunter.com]

- 7. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. chem-space.com [chem-space.com]

- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]

- 11. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Synthesis and antitumor activities of novel thiourea α-aminophosphonates from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic and Synthetic Profile of (1,1-Dioxothiolan-3-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (1,1-Dioxothiolan-3-yl)thiourea, a compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document outlines a detailed, proposed synthetic pathway and provides predicted spectroscopic data based on the analysis of its constituent functional groups: the 1,1-dioxothiolan (sulfolane) ring and the thiourea moiety. This guide is intended to serve as a foundational resource for researchers planning the synthesis and characterization of this novel compound.

Proposed Synthesis

The synthesis of (1,1-Dioxothiolan-3-yl)thiourea can be envisioned through a two-step process starting from the commercially available 3-aminotetrahydrothiophene. The proposed pathway involves the oxidation of the sulfide to a sulfone, followed by the introduction of the thiourea functional group.

Experimental Protocols

Step 1: Synthesis of 3-Aminothiolane-1,1-dioxide (3-Aminosulfolane)

The initial step is the oxidation of 3-aminotetrahydrothiophene to 3-aminothiolane-1,1-dioxide. The amino group may require protection to prevent side reactions during oxidation.

-

Protection of the Amino Group (Acetylation): To a solution of 3-aminotetrahydrothiophene (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tetrahydrothiophen-3-yl)acetamide.

-

Oxidation to the Sulfone: Dissolve the protected amine in a suitable solvent like methanol or acetic acid. Cool the solution to 0 °C and add a solution of potassium peroxymonosulfate (Oxone®, 2.2 equivalents) in water portion-wise, maintaining the temperature below 20 °C. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, quench the reaction with a solution of sodium sulfite. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(1,1-dioxothiolan-3-yl)acetamide.

-

Deprotection of the Amino Group: Reflux the N-(1,1-dioxothiolan-3-yl)acetamide in aqueous hydrochloric acid (e.g., 3 M HCl) for 4-6 hours. Cool the solution and neutralize with a base such as sodium hydroxide to precipitate the product. Filter the solid or extract with a suitable organic solvent to obtain 3-aminothiolane-1,1-dioxide.

Step 2: Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

The final step is the conversion of the synthesized amine to the target thiourea. A common method involves reaction with an acyl isothiocyanate followed by hydrolysis.

-

Formation of the Acyl Thiourea: Dissolve 3-aminothiolane-1,1-dioxide (1 equivalent) in a dry, aprotic solvent such as acetone or tetrahydrofuran (THF). Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution at room temperature. Stir the mixture for 2-4 hours. The product, N-((1,1-dioxothiolan-3-yl)carbamothioyl)benzamide, will likely precipitate and can be collected by filtration.

-

Hydrolysis to the Target Thiourea: Suspend the N-acyl thiourea in a solution of sodium hydroxide (e.g., 1 M NaOH) in a mixture of water and methanol. Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture and neutralize with hydrochloric acid. The desired product, (1,1-Dioxothiolan-3-yl)thiourea, should precipitate and can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (1,1-Dioxothiolan-3-yl)thiourea. These predictions are based on typical values for the sulfolane and thiourea functional groups found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 8.5 | Broad Singlet | 2H | NH₂ |

| ~7.0 - 8.0 | Broad Singlet | 1H | NH |

| ~4.5 - 5.0 | Multiplet | 1H | CH-NH |

| ~3.2 - 3.6 | Multiplet | 2H | CH₂-SO₂ |

| ~3.0 - 3.4 | Multiplet | 2H | CH₂-SO₂ |

| ~2.2 - 2.6 | Multiplet | 2H | CH-CH₂ |

Note: The exact chemical shifts and multiplicities will depend on the solvent and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~182 - 185 | C=S (Thiourea) |

| ~55 - 60 | CH-NH |

| ~50 - 55 | CH₂-SO₂ |

| ~48 - 53 | CH₂-SO₂ |

| ~25 - 30 | CH-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 3450 | Strong, Broad | N-H Stretching (NH₂) |

| 3150 - 3250 | Strong, Broad | N-H Stretching (NH) |

| 1600 - 1650 | Strong | N-H Bending |

| 1450 - 1550 | Strong | C-N Stretching |

| 1280 - 1320 | Strong | SO₂ Asymmetric Stretching |

| 1120 - 1160 | Strong | SO₂ Symmetric Stretching |

| ~700 - 800 | Medium | C=S Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

|---|---|

| [M+H]⁺ | Molecular Ion Peak |

| [M - NH₃]⁺ | Loss of ammonia |

| [M - CSNH₂]⁺ | Loss of the thiourea side chain |

| [C₄H₇SO₂]⁺ | 1,1-Dioxothiolan-3-yl cation |

| [SO₂]⁺ | Sulfur dioxide cation |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of (1,1-Dioxothiolan-3-yl)thiourea.

This guide provides a theoretical framework for the synthesis and spectroscopic analysis of (1,1-Dioxothiolan-3-yl)thiourea. Researchers undertaking this work should adapt the proposed protocols based on their experimental observations and utilize the predicted spectroscopic data as a reference for structural confirmation.

(1,1-Dioxothiolan-3-yl)thiourea: A Preliminary Investigation into its Mechanism of Action for Drug Development

A Technical Guide for Researchers and Scientists

Affiliation: Google Research

Abstract

(1,1-Dioxothiolan-3-yl)thiourea is a novel heterocyclic compound that incorporates both a sulfolane and a thiourea moiety, two pharmacophores known for a wide spectrum of biological activities. This technical guide provides a preliminary exploration of the potential mechanism of action of (1,1-Dioxothiolan-3-yl)thiourea, drawing upon the established biological profiles of thiourea and sulfolane derivatives. While direct experimental data on this specific compound is not yet available in published literature, this document aims to provide a foundational framework for researchers and drug development professionals. It outlines hypothesized mechanisms, detailed experimental protocols for future investigation, and illustrative data from related compounds to guide preliminary studies. This guide also presents potential signaling pathways that may be modulated by this compound, visualized through Graphviz diagrams.

Introduction

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to develop novel therapeutic agents with enhanced potency and unique mechanisms of action. (1,1-Dioxothiolan-3-yl)thiourea represents such a hybrid molecule, integrating the structural features of a sulfolane ring and a thiourea group.

-

Thiourea Derivatives: This class of compounds is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] The mechanism of action of thiourea derivatives is varied, ranging from enzyme inhibition to the induction of apoptosis and modulation of cytokine signaling.[6][7]

-

Sulfolane Derivatives: The sulfolane moiety, a five-membered heterocyclic sulfone, is also a constituent of various biologically active molecules.[8] Derivatives of sulfolane have demonstrated anti-inflammatory and tumor cell growth inhibitory activities.[9][10][11]

This guide synthesizes the available information on these parent structures to propose potential mechanisms of action for (1,1-Dioxothiolan-3-yl)thiourea and to provide a comprehensive set of experimental protocols for their investigation.

Hypothesized Mechanisms of Action

Based on the known biological activities of thiourea and sulfolane derivatives, several potential mechanisms of action for (1,1-Dioxothiolan-3-yl)thiourea can be postulated. These hypotheses provide a starting point for experimental validation.

Anticancer Activity

Many thiourea derivatives exhibit potent anticancer properties.[6] The proposed mechanisms often involve:

-

Induction of Apoptosis: Thiourea compounds have been shown to trigger programmed cell death in cancer cells.[6]

-

Enzyme Inhibition: Specific kinases and other enzymes crucial for cancer cell survival and proliferation can be targeted. For instance, some thiourea derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR2) or epidermal growth factor receptor (EGFR) kinase.[6]

-

Inhibition of Cytokine Signaling: Pro-inflammatory cytokines like interleukin-6 (IL-6) can promote tumor growth, and their inhibition is a potential anticancer strategy.[6]

Anti-inflammatory Activity

Both sulfolane and thiourea derivatives have been reported to possess anti-inflammatory properties.[9][10][11] A possible mechanism involves the inhibition of pro-inflammatory mediators.

Antimicrobial Activity

Thiourea derivatives have a long history of use as antimicrobial agents. Their mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[12]

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action of (1,1-Dioxothiolan-3-yl)thiourea, the following detailed experimental protocols are suggested.

Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

A plausible synthetic route for (1,1-Dioxothiolan-3-yl)thiourea involves the reaction of 3-amino-1,1-dioxothiolan with a suitable thiocarbonylating agent. A general procedure is outlined below, drawing from established methods for thiourea synthesis.[13][14][15][16]

Protocol 1: Synthesis via Isothiocyanate

-

Preparation of 3-Amino-1,1-dioxothiolan: This starting material can be synthesized from commercially available precursors.

-

Reaction with an Isothiocyanate:

-

Dissolve 3-amino-1,1-dioxothiolan (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add an appropriate isothiocyanate (e.g., trimethylsilyl isothiocyanate, 1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain (1,1-Dioxothiolan-3-yl)thiourea.

-

Protocol 2: Synthesis using Carbon Disulfide

-

Reaction with Carbon Disulfide:

-

Dissolve 3-amino-1,1-dioxothiolan (1 equivalent) in a mixture of aqueous ammonia and ethanol.

-

Add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield (1,1-Dioxothiolan-3-yl)thiourea.

-

In Vitro Cytotoxicity Assay

Protocol 3: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (1,1-Dioxothiolan-3-yl)thiourea (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay

Protocol 4: Annexin V-FITC/Propidium Iodide Staining

-

Cell Treatment: Treat cancer cells with (1,1-Dioxothiolan-3-yl)thiourea at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assay

Protocol 5: Kinase Inhibition Assay (General)

-

Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., VEGFR2, EGFR), a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of (1,1-Dioxothiolan-3-yl)thiourea to the reaction mixture.

-

Incubation: Incubate the mixture at 30 °C for a specified time (e.g., 30-60 minutes).

-

Detection: Quantify the kinase activity using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Illustrative Quantitative Data

As direct experimental data for (1,1-Dioxothiolan-3-yl)thiourea is not available, the following tables present representative data from studies on other thiourea and sulfolane derivatives to provide a reference for expected outcomes.

Table 1: In Vitro Cytotoxicity of Representative Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | 1.5 | [6] |

| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate Cancer) | 3.2 | [6] |

| 1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | K-562 (Leukemia) | 6.8 | [6] |

Table 2: Anti-inflammatory Activity of a Sulfone Derivative

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Dimethyl 2-(4-chlorophenylsulfonyl)malonate | Murine Macrophages | NO Production | ~25 | [9] |

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by (1,1-Dioxothiolan-3-yl)thiourea based on the known activities of related compounds.

Caption: Hypothesized intrinsic apoptosis pathway induced by (1,1-Dioxothiolan-3-yl)thiourea.

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Caption: A logical workflow for the preliminary investigation of the compound.

Conclusion

(1,1-Dioxothiolan-3-yl)thiourea is a promising candidate for drug discovery due to the established biological activities of its constituent sulfolane and thiourea moieties. This technical guide provides a foundational framework for initiating research into its mechanism of action. The proposed hypotheses, detailed experimental protocols, and illustrative data are intended to guide researchers in designing and executing preliminary studies. Future investigations focusing on the synthesis and biological evaluation of this compound are warranted to validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfolane - Wikipedia [en.wikipedia.org]

- 9. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 15. A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds | PDF [slideshare.net]

- 16. researchgate.net [researchgate.net]

Potential therapeutic targets of (1,1-Dioxothiolan-3-yl)thiourea

An In-Depth Technical Guide to the Potential Therapeutic Targets of (1,1-Dioxothiolan-3-yl)thiourea